molecular formula C11H18O2 B1406926 4-Hydroxy-1-hydroxymethyladmantane CAS No. 165963-56-4

4-Hydroxy-1-hydroxymethyladmantane

Cat. No.: B1406926
CAS No.: 165963-56-4
M. Wt: 182.26 g/mol
InChI Key: ZADKVFUSYUBUOM-YFYNPKGQSA-N
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Description

4-Hydroxy-1-hydroxymethyladmantane, also known as Tricyclo[3.3.1.13,7]decane-1-methanol, 4-hydroxy-, is a compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by its unique adamantane structure, which consists of a tricyclic framework with hydroxyl and hydroxymethyl functional groups. The adamantane core imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Scientific Research Applications

4-Hydroxy-1-hydroxymethyladmantane has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-Hydroxy-1-hydroxymethyladmantane typically involves the hydroxylation of adamantane derivatives. One common method includes the reaction of adamantane with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide . The reaction conditions often require elevated temperatures and pressures to achieve high yields. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

4-Hydroxy-1-hydroxymethyladmantane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various hydroxylated and halogenated adamantane derivatives.

Mechanism of Action

The mechanism by which 4-Hydroxy-1-hydroxymethyladmantane exerts its effects is primarily through its interaction with biological membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, potentially inhibiting their activity. In the context of neurodegenerative diseases, it may act as an NMDA receptor antagonist, similar to memantine, thereby modulating glutamate activity and reducing excitotoxicity .

Comparison with Similar Compounds

4-Hydroxy-1-hydroxymethyladmantane can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its dual hydroxyl and hydroxymethyl functional groups, which provide distinct reactivity and potential for diverse applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxy-1-hydroxymethyladmantane involves the conversion of commercially available starting materials through a series of reactions to yield the target compound.", "Starting Materials": [ "Adamantane", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Bromination of adamantane with bromine in the presence of sulfuric acid to yield 1-bromoadamantane", "Hydrolysis of 1-bromoadamantane with sodium hydroxide to yield 1-hydroxyadamantane", "Oxidation of 1-hydroxyadamantane with hydrogen peroxide in the presence of sulfuric acid to yield 1-hydroxyadamantane-4-carboxylic acid", "Reduction of 1-hydroxyadamantane-4-carboxylic acid with sodium borohydride in methanol to yield 4-hydroxy-1-hydroxymethyladmantane", "Purification of the product by recrystallization from methanol", "Neutralization of the product with hydrochloric acid and washing with sodium bicarbonate and water" ] }

CAS No.

165963-56-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1R,3S)-5-(hydroxymethyl)adamantan-2-ol

InChI

InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9+,10?,11?

InChI Key

ZADKVFUSYUBUOM-YFYNPKGQSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CO

SMILES

C1C2CC3CC(C2)(CC1C3O)CO

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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